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Compound of Interest

3-(4-Chlorophenyl)-3'-
Compound Name:

methoxypropiophenone
CAS No.: 898787-64-9
Cat. No.: B3023814

Get Quote

\ J

CAS Number: 898787-64-9 Synonyms: 3-(4-Chlorophenyl)-1-(3-methoxyphenyl)propan-1-one;
3'-Methoxy-3-(4-chlorophenyl)propiophenone Class: Dihydrochalcone / Diarylpropanone
Intermediate[1][2]

Executive Summary

3-(4-Chlorophenyl)-3'-methoxypropiophenone (CAS 898787-64-9) is a specialized synthetic
intermediate belonging to the dihydrochalcone class.[1][2] Structurally, it consists of a 1,3-
diarylpropane scaffold characterized by a central ketone functionality, a meta-methoxy
substituted benzoyl ring, and a para-chloro substituted phenyl ring.[1]

This compound serves as a critical building block in the synthesis of diverse pharmacological
agents, particularly in the development of selective serotonin reuptake inhibitors (SSRIs),
tubulin polymerization inhibitors, and potential antidiabetic SGLT2 candidates.[1] Its saturated
ketone core allows for versatile downstream functionalization, including reductive amination,
Grignard addition, and Baeyer-Villiger oxidation.[1]
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Chemical Identity & Physical Properties[1][3][4][5][6]
[7]

The following data establishes the baseline for identification and quality control.

Property Specification
CAS Number 898787-64-9
1-(3-methoxyphenyl)-3-(4-chlorophenyl)propan-
IUPAC Name ( yphenyl)-3-( phenyl)prop
1-one
Molecular Formula C16H15CIlO2
Molecular Weight 274.74 g/mol
COC1=CC=CC(C(=0)CCcC2=CC=C(Cl)C=C2)=
SMILES
C1
Off-white to pale yellow solid (or viscous oll
Appearance ) ]
depending on purity)
B Soluble in DCM, Ethyl Acetate, DMSO; Insoluble
Solubility )
in Water
Predicted LogP ~4.2

Synthetic Pathways & Methodology

The synthesis of CAS 898787-64-9 is most efficiently achieved through a two-step sequence: a
Claisen-Schmidt condensation to form the unsaturated chalcone, followed by a selective
catalytic hydrogenation.[1]

Step 1: Claisen-Schmidt Condensation (Chalcone
Formation)

Objective: Synthesis of (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.[1]

» Reagents: 3-Methoxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (aq,
10%), Ethanol.[1]
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e Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]
Protocol:

o Dissolve 3-methoxyacetophenone (15.0 g, 0.1 mol) and 4-chlorobenzaldehyde (14.1 g, 0.1
mol) in Ethanol (100 mL).

e Cool the solution to 0-5°C in an ice bath.
e Add 10% NaOH solution (15 mL) dropwise over 20 minutes, maintaining temperature <10°C.

 Allow the reaction to warm to room temperature and stir for 4—6 hours. Monitor via TLC
(Hexane:EtOAc 4:1).

o Workup: The product often precipitates as a yellow solid.[1] Filter and wash with cold
ethanol/water (1:1). If oil separates, extract with DCM, dry over MgSOa4, and concentrate.[1]

 Purification: Recrystallize from Ethanol to yield yellow needles.

Step 2: Selective Hydrogenation (Target Synthesis)

Objective: Reduction of the alkene moiety without dechlorinating the aromatic ring.[1]

e Reagents: Chalcone intermediate, Hz (balloon pressure), 10% Pd/C (or PtOz to minimize
dechlorination risk), Ethyl Acetate.[1]

e Critical Control Point: Over-reduction can lead to the alcohol or removal of the chlorine atom.

[1]

Protocol:

Dissolve the chalcone (10.0 g) in Ethyl Acetate (150 mL).

Add 10% Pd/C catalyst (0.5 g, 5 wt% loading). Note: For strict chemoselectivity, Wilkinson’s
catalyst can be used, but Pd/C is standard for industrial scalability.[1]

Purge the flask with Nitrogen (3x), then Hydrogen (3x).

Stir vigorously under Hz (1 atm) at room temperature for 2—4 hours.
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 Validation: Monitor consumption of the starting material via HPLC. Stop immediately upon
disappearance of the alkene peak to prevent carbonyl reduction.[1]

o Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under
reduced pressure.

 Purification: Flash column chromatography (SiOz, Hexane:EtOAc 9:1) yields the target
dihydrochalcone as a white/off-white solid.[1]

Visualization of Reaction Logic[1]

The following diagram illustrates the synthetic flow and potential downstream applications,
highlighting the strategic position of CAS 898787-64-9.[1]

1,3-Diarylpropanol

NaOH, EtOH (Reduction)

Claisen-Schmidt

3-Methoxyacetophenone

H2, Pd/C
Selective Reduction

TARGET: 3-(4-Chlorophenyl)-
3'-methoxypropiophenone
(CAS 898787-64-9)

Chalcone Intermediate

(Unsaturated) R-NH2, NaBH3CN

4-Chlorobenzaldehyde Diarylpropylamine

(Reductive Amination)

Click to download full resolution via product page

Figure 1: Synthetic route from commaodity reagents to the target dihydrochalcone and
subsequent derivatization.[1]

Analytical Characterization (QC)[1]

To ensure the integrity of the synthesized compound, the following spectral characteristics must
be verified.

Nuclear Magnetic Resonance (*H NMR)
e Solvent: CDClIs, 400 MHz.[1]

o Key Signals:
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[e]

0 3.83 (s, 3H): Methoxy group (-OCHs).[1]

o

0 3.05 (t, J=7.5 Hz, 2H): Methylene protons alpha to Carbonyl (-CO-CH2-).[1]

[¢]

0 3.25 (t, J=7.5 Hz, 2H): Methylene protons beta to Carbonyl (benzylic, -CH2-Ar).[1]

[¢]

0 6.80 — 7.60 (m, 8H): Aromatic protons.[1] Look for the distinctive AA'BB' system of the 4-
chlorophenyl ring and the 1,3-substituted pattern of the benzoyl ring.[1]

Mass Spectrometry (LC-MS)[1]

e lonization: ESI+
o Expected Mass: [M+H]* = 275.08 (3>Cl isotope) and 277.08 (3/Cl isotope) in a 3:1 ratio.[1]

e Fragmentation: Loss of the chlorobenzyl radical may be observed.[1]

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class Statement Precaution

H302: Harmful if swallowed.[1] P264: Wash hands thoroughly

Acute Toxicity (Oral) ]
[2][3] after handling.[1]

) o o P280: Wear protective
Skin Irritation H315: Causes skin irritation.[1] )
gloves/eye protection.[1]

Aduatic Toxicit H411: Toxic to aquatic life with P273: Avoid release to the
uatic Toxici
q Y long-lasting effects.[1] environment.

Storage: Store in a cool, dry place (2—8°C recommended) under inert atmosphere
(Argon/Nitrogen) to prevent slow oxidation.

References
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from [Link] (Used for property estimation and structural analogy).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. lookchem.com [lookchem.com]
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¢ 5. 3-(4-Chlorophenyl)-4'-methoxypropiophenone | C16H15CIO2 | CID 7015865 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 6. PubChemlLite - 3-[(4-chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone
(C16H15CIO4S) [pubchemlite.lcsb.uni.lu]

e To cite this document: BenchChem. [Technical Guide: 3-(4-Chlorophenyl)-3'-
methoxypropiophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3023814/docs#technical-guide-3-4-chlorophenyl-3-
methoxypropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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